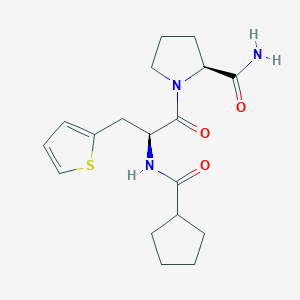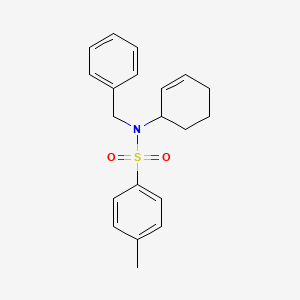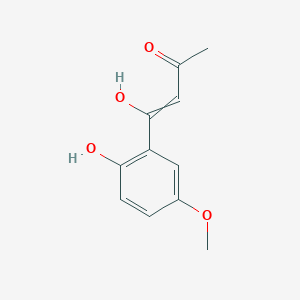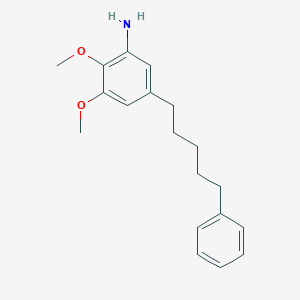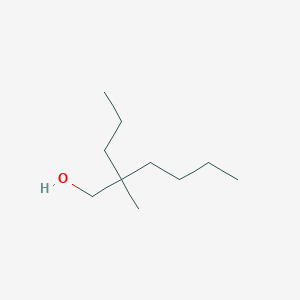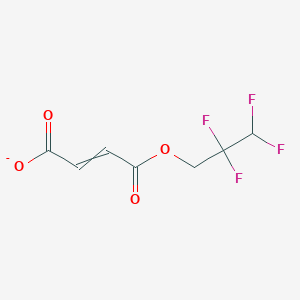
4-Oxo-4-(2,2,3,3-tetrafluoropropoxy)but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-4-(2,2,3,3-tetrafluoropropoxy)but-2-enoate is a chemical compound characterized by the presence of a 4-oxo group and a 2,2,3,3-tetrafluoropropoxy group attached to a but-2-enoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-(2,2,3,3-tetrafluoropropoxy)but-2-enoate typically involves the reaction of 4-oxo-2-butenoic acid with 2,2,3,3-tetrafluoropropanol under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Oxo-4-(2,2,3,3-tetrafluoropropoxy)but-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The tetrafluoropropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Oxo-4-(2,2,3,3-tetrafluoropropoxy)but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Oxo-4-(2,2,3,3-tetrafluoropropoxy)but-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Oxo-4-phenylbutanoic acid
- 4-Oxo-4-methylbutanoic acid
- 4-Oxo-4-chlorobutanoic acid
Uniqueness
4-Oxo-4-(2,2,3,3-tetrafluoropropoxy)but-2-enoate is unique due to the presence of the tetrafluoropropoxy group, which imparts distinct chemical and physical properties. This fluorinated group enhances the compound’s stability, lipophilicity, and potential biological activity compared to its non-fluorinated analogs.
Propiedades
Número CAS |
63263-69-4 |
|---|---|
Fórmula molecular |
C7H5F4O4- |
Peso molecular |
229.11 g/mol |
Nombre IUPAC |
4-oxo-4-(2,2,3,3-tetrafluoropropoxy)but-2-enoate |
InChI |
InChI=1S/C7H6F4O4/c8-6(9)7(10,11)3-15-5(14)2-1-4(12)13/h1-2,6H,3H2,(H,12,13)/p-1 |
Clave InChI |
LLXKSMGCIPGLKO-UHFFFAOYSA-M |
SMILES canónico |
C(C(C(F)F)(F)F)OC(=O)C=CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



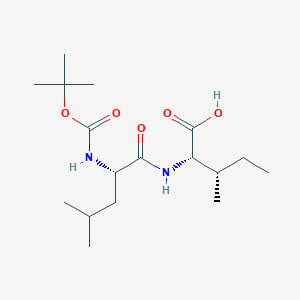
![ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;bromide](/img/structure/B14491721.png)


